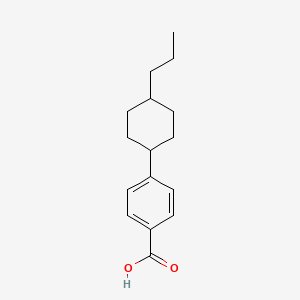

4-(trans-4-n-Propylcyclohexyl)benzoic acid

Description

Significance of Cyclohexylbenzoic Acid Derivatives in Advanced Materials Science

Cyclohexylbenzoic acid derivatives, as a class of compounds, are instrumental in the development of advanced materials, most prominently liquid crystals. arborpharmchem.com The inherent structural characteristics of these molecules, such as their rod-like shape and the presence of both rigid and flexible components, are prerequisites for the formation of mesophases—the intermediate state of matter between a conventional liquid and a solid crystal. ontosight.ai This mesogenic behavior is fundamental to the operation of liquid crystal displays (LCDs), a technology that has revolutionized electronic displays in devices ranging from televisions and computer monitors to smartphones. ontosight.aiontosight.ai

The utility of cyclohexylbenzoic acid derivatives extends beyond displays. They are crucial intermediates in the synthesis of a wide array of liquid crystal materials with tailored properties. arborpharmchem.com For instance, by esterifying these acids with various alcohol compounds, researchers can synthesize ester liquid crystal materials that form the core components of liquid crystal mixtures. arborpharmchem.com These mixtures are engineered to exhibit specific optical anisotropy and dielectric properties, which are critical for the performance of high-tech devices. arborpharmchem.com Furthermore, these derivatives are precursors for liquid crystal polymers, which are synthesized by reacting them with bifunctional compounds like diols or diamines. arborpharmchem.com The resulting polymers often possess high mechanical strength and thermal stability, making them suitable for applications in flexible displays, optical films, and printed electronic materials. arborpharmchem.com The ongoing research into these derivatives continues to open new avenues in materials science, including their potential use in biosensors and drug delivery systems. ontosight.ai

Historical Context of 4-(trans-4-n-Propylcyclohexyl)benzoic acid Research Trajectories

Research into this compound and related compounds is intrinsically linked to the development of liquid crystal technology. The quest for stable, efficient, and versatile liquid crystal materials has driven the synthesis and characterization of numerous mesogenic compounds. Early research in this area focused on establishing the relationship between molecular structure and liquid crystalline properties. The synthesis of compounds with varying alkyl chain lengths and core structures, including the cyclohexylbenzoic acid moiety, was a key area of investigation.

A significant trajectory in the research has been the development of efficient synthetic routes to obtain stereomerically pure trans-isomers of 4-alkylcyclohexanecarboxylic acids. lookchem.com The trans-configuration is often crucial for achieving the desired liquid crystal properties. Methodologies such as the hydrogenation of 4-alkylbenzoic acids using specific catalytic systems, followed by isomerization to enrich the trans-isomer, have been developed and optimized. lookchem.com These synthetic advancements have been pivotal in making these compounds more accessible for both fundamental research and industrial applications. The characterization of these molecules has also evolved, with techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and differential scanning calorimetry (DSC) becoming standard for confirming their structure, purity, and phase transition temperatures. ontosight.airesearchgate.net

Scope and Research Imperatives for this compound Studies

The current research landscape for this compound is primarily dictated by the ever-present demand for more advanced and specialized materials. A key imperative is the synthesis of novel liquid crystal materials with enhanced performance characteristics. This includes the development of materials with wider operating temperature ranges, faster switching speeds, and higher birefringence for display applications. researchgate.net

Furthermore, there is a growing interest in the application of liquid crystals in non-display technologies. Research is being directed towards the use of this compound and its derivatives in the creation of smart materials. ontosight.ai These materials can respond to external stimuli such as light, temperature, or electric fields, making them suitable for use in sensors, optical shutters, and tunable filters. The synthesis of reactive mesogens, which can be polymerized to form liquid crystal polymer networks, is another active area of research. rug.nl These networks have potential applications in advanced optics and soft robotics. rug.nl The exploration of the thermotropic behavior and physical properties of this and related compounds remains a fundamental aspect of ongoing research to better understand and predict their performance in various applications. researchgate.netresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C16H22O2 |

| Molecular Weight | 246.34 g/mol |

| Melting Point | 206 °C |

| Boiling Point (Predicted) | 383.7±21.0 °C |

| Density (Predicted) | 1.038±0.06 g/cm³ |

| Appearance | White to Almost white powder to crystal |

| CAS Number | 65355-29-5 |

(Data sourced from cymitquimica.com, chemicalbook.com, chemicalbook.com, chemdad.com)

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-propylcyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACLULPMEXHBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983975 | |

| Record name | 4-(4-Propylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65355-29-5 | |

| Record name | 4-(4-Propylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Trans 4 N Propylcyclohexyl Benzoic Acid and Its Congeners

Established Synthetic Routes for 4-(trans-4-n-Propylcyclohexyl)benzoic acid

Established methods for the synthesis of this compound and its derivatives primarily involve transformations of the carboxylic acid group. These methods include direct esterification, conversion to acid chlorides, and the use of coupling agents.

Direct esterification is a fundamental method for producing esters from this compound. This process typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.com For instance, the synthesis of 'Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester' is achieved through the esterification of 4-(trans-4-butylcyclohexyl)benzoic acid with trans-4-propylcyclohexyl alcohol. ontosight.ai This approach is widely applicable for creating a variety of ester derivatives, which are significant in the development of liquid crystals due to their rigid core and flexible alkyl chains that contribute to mesomorphic properties. ontosight.ai

Organocatalysis offers a modern alternative to traditional acid catalysis. New sulfur(IV)-based organocatalysts have been developed for the direct esterification of carboxylic acids and alcohols. These catalysts operate via a redox-neutral pathway involving an intramolecularly interrupted Pummerer intermediate, which facilitates the activation of the carboxylic acid. rsc.org

Table 1: Examples of Direct Esterification Reactions

| Carboxylic Acid | Alcohol | Product |

| This compound | Methanol (B129727) | Methyl 4-(trans-4-n-propylcyclohexyl)benzoate |

| 4-(trans-4-Butylcyclohexyl)benzoic acid | trans-4-Propylcyclohexyl alcohol | Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester ontosight.ai |

| 4-(trans-4-Ethylcyclohexyl)benzoic acid | trans-4-Propylcyclohexyl alcohol | Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester epa.gov |

A common and efficient method to synthesize derivatives of this compound involves the initial conversion of the carboxylic acid to its more reactive acid chloride. This intermediate can then readily react with various nucleophiles, such as alcohols or amines, to form esters or amides, respectively.

The process to obtain trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde starts with cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid, which is first converted to its acid chloride (acylation). This is followed by hydrogenation and an isomerization reaction to yield the final aldehyde product. researchgate.net

Reaction Scheme: Acid Chloride Formation and Subsequent Reaction

Where R represents the 4-(trans-4-n-propylcyclohexyl)phenyl group.

This two-step process is highly versatile and allows for the synthesis of a wide array of derivatives under mild conditions.

Coupling agents are frequently employed to facilitate the formation of amide and ester bonds from carboxylic acids, including precursors to this compound. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The use of these agents avoids the need to form a more reactive intermediate like an acid chloride, often allowing for one-pot syntheses with high yields. This methodology is particularly useful in the synthesis of complex molecules and peptidomimetics where mild reaction conditions are essential.

Novel Synthetic Strategies and Process Optimization for this compound Analogues

Multi-step synthetic sequences are often necessary to construct the complex architecture of this compound and its analogues. furman.edu A key strategy involves the synthesis of cyclohexylbenzoic acid aldehydes as versatile intermediates. researchgate.net These aldehydes can be derived from corresponding carboxylic acids through a reduction process, often following an initial acylation step. researchgate.net

For example, a synthetic route to trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde from cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carboxylic acid involves acylation, hydrogenation, and isomerization. researchgate.net The process conditions for the hydrogenation step were optimized using a Pd/CaCO3 catalyst in tetrahydrofuran (B95107), achieving a 90% yield of the cis/trans aldehyde mixture. Subsequent isomerization with potassium hydroxide (B78521) in methanol and dichloromethane (B109758) afforded the desired trans-aldehyde in 86.9% yield. researchgate.net

Table 2: Optimized Conditions for Aldehyde Synthesis researchgate.net

| Step | Reagents and Conditions | Product | Yield |

| Hydrogenation | cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carbonyl chloride, Pd/CaCO3, THF, 20°C, 12 h | cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde | 90% |

| Isomerization | cis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde, KOH, Methanol/Dichloromethane, 0-5°C, 1 h | trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde | 86.9% |

The stereochemistry of the cyclohexyl ring is critical for the properties of these molecules, with the trans-isomer being particularly important. Therefore, stereoselective synthesis is a key focus. An improved synthesis of trans-4-alkylcyclohexane carboxylic acids involves the hydrogenation of 4-alkylbenzoic acids followed by isomerization of the resulting cis/trans mixture. lookchem.com

Hydrogenation of 4-alkylbenzoic acids using a special Ru-Ni/C catalytic system initially produces a mixture of trans- and cis-isomers, typically in a 2:3 ratio. lookchem.com Subsequent alkali-mediated isomerization at elevated temperatures (260–280°C) shifts the equilibrium to favor the thermodynamically more stable trans-isomer, achieving a mixture containing 75% of the trans-isomer. lookchem.com The pure trans-isomer can then be isolated by recrystallization. lookchem.com This method provides a convenient pathway to stereomerically pure trans-4-alkylcyclohexanecarboxylic acids, which are valuable intermediates. lookchem.com

Another approach to achieving a high trans-isomer ratio is the direct conversion of p-aminobenzoic acid to 4-amino-1-cyclohexanecarboxylic acid. This one-pot reaction, conducted under basic conditions with a catalyst containing ruthenium or rhodium on a carbon support, can yield a trans product ratio of more than 75%. google.com

Catalytic Hydrogenation in the Derivatization of this compound Precursors

Catalytic hydrogenation is a pivotal step in the synthesis of this compound, primarily used to convert an aromatic precursor, such as a biphenyl (B1667301) derivative, into the desired cyclohexyl structure. The choice of catalyst and reaction conditions is critical to achieve high selectivity and yield.

One common precursor is 4-propyl-4'-biphenylcarboxylic acid. The hydrogenation of the biphenyl ring system to a cyclohexylcyclohexyl structure can be achieved using various heterogeneous catalysts. The reaction proceeds in a stepwise manner, with the initial hydrogenation of one aromatic ring to form 4-propylcyclohexylbenzene, followed by the hydrogenation of the second ring. d-nb.info

Catalysts and Conditions:

A range of noble metal catalysts, including platinum, palladium, rhodium, and ruthenium, supported on materials like carbon, alumina, or silica, are effective for the hydrogenation of aromatic rings. researchgate.netresearchgate.netresearchgate.net For the selective hydrogenation of a biphenyl precursor to a cyclohexylbenzene (B7769038) derivative, catalysts based on copper have also been investigated. researchgate.netbohrium.com The choice of catalyst can influence the stereochemistry of the resulting cyclohexyl ring, with some catalysts favoring the formation of the desired trans isomer.

The reaction conditions, such as temperature, pressure, and solvent, play a significant role in the efficiency and selectivity of the hydrogenation process. d-nb.infoacs.org For instance, the hydrogenation of biphenyl over a 3 wt. % Pt/C catalyst has been studied at 180 °C and 70 atm. researchgate.net The rate of hydrogenation is influenced by the structure of the substrate, with more complex aromatic systems generally hydrogenating at a slower rate. researchgate.net

A relevant example from the literature describes the hydrogenation of a cis/trans-4-(trans-4-n-propylcyclohexyl)cyclohexyl carbonyl chloride, a precursor to a related aldehyde. researchgate.net This reaction was carried out using a Pd/CaCO₃ catalyst in tetrahydrofuran at 20°C for 12 hours, achieving a high yield. researchgate.net This demonstrates the applicability of catalytic hydrogenation in the derivatization of precursors within this class of compounds.

| Catalyst | Support | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| Platinum (Pt) | Carbon (C) | Biphenyl and Terphenyls | Hydrogenation rate decreases with increasing structural complexity. | researchgate.net |

| Rhodium (Rh) | Carbon (C) | Aromatic Compounds | Efficient for arene hydrogenation under flow conditions. Can achieve cis-selective hydrogenation. | researchgate.nettcichemicals.com |

| Palladium (Pd) | Calcium Carbonate (CaCO₃) | Acyl Chloride Precursor | High yield (90%) for the hydrogenation of a related propylcyclohexyl carbonyl chloride to the aldehyde. | researchgate.net |

| Copper (Cu) | Alumina (Al₂O₃), Magnesia (MgO) | Biphenyl | Selective for the partial hydrogenation of biphenyl to cyclohexylbenzene. | bohrium.com |

| Ruthenium (Ru) | Carbon (C) | Benzoic Acid | Effective for hydrogenation of both the aromatic ring and the carboxylic group. | researchgate.net |

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound Related Structures

Palladium-catalyzed cross-coupling reactions are instrumental in constructing the carbon-carbon bonds necessary to form the biphenyl core of precursors to this compound. Reactions such as the Suzuki-Miyaura and Kumada couplings are widely employed for this purpose due to their versatility and functional group tolerance. organic-chemistry.orggoogle.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling typically involves the reaction of an aryl halide (e.g., a bromobenzoic acid derivative) with an organoboron compound (e.g., a propylcyclohexylboronic acid) in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This method is highly effective for the synthesis of unsymmetrical biaryls. researchgate.net

A general synthetic route could involve the coupling of 4-bromobenzoic acid with trans-4-n-propylcyclohexylboronic acid. The catalyst system often consists of a palladium source, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a phosphine (B1218219) ligand. The choice of ligand can be critical, especially for sterically hindered substrates. nih.gov

Kumada Coupling:

The Kumada coupling offers an alternative route, utilizing a Grignard reagent (e.g., trans-4-n-propylcyclohexylmagnesium bromide) as the organometallic nucleophile to react with an aryl halide. organic-chemistry.org This reaction is often catalyzed by nickel or palladium complexes. organic-chemistry.org While economically advantageous, the scope of the Kumada coupling can be limited by the reactivity of the Grignard reagent with other functional groups in the starting materials. organic-chemistry.org

| Coupling Reaction | Key Reactants | Catalyst System (Example) | Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Organoboron Compound | Pd(OAc)₂ with a phosphine ligand | High functional group tolerance, mild reaction conditions. | researchgate.netmdpi.com |

| Kumada | Aryl Halide + Grignard Reagent | NiCl₂(dppp) or Pd(PPh₃)₄ | Cost-effective, utilizes readily available Grignard reagents. | organic-chemistry.org |

Reaction Kinetics and Mechanistic Investigations of this compound Formation

Detailed kinetic and mechanistic studies specifically for the formation of this compound are not extensively reported in publicly available literature. However, insights can be drawn from studies on related reactions.

Kinetics of Catalytic Hydrogenation:

The hydrogenation of biphenyl to cyclohexylbenzene and subsequently to bicyclohexyl (B1666981) is a complex process. Kinetic modeling of biphenyl hydrogenation over a Pt-Pd catalyst suggests a pseudo-first-order reaction. kaust.edu.sa The rate-limiting step can be the hydrogenation of the second aromatic ring, as the intermediate cyclohexylbenzene is often observed. d-nb.info The adsorption of the aromatic substrate onto the catalyst surface is a crucial step, and steric hindrance can affect the reaction rate. researchgate.net For instance, in the hydrogenation of terphenyl isomers, the ortho-isomer hydrogenates significantly slower than the meta- and para-isomers due to steric hindrance. researchgate.net

Mechanistic Aspects of Palladium-Catalyzed Coupling:

The catalytic cycle of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Kumada couplings is generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron or organomagnesium compound is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

Molecular Structure, Conformational Analysis, and Chirality in 4 Trans 4 N Propylcyclohexyl Benzoic Acid Systems

Stereoisomerism and Stereochemical Purity in 4-(trans-4-n-Propylcyclohexyl)benzoic acid Synthesis

The synthesis of this compound is fundamentally a study in the control of stereochemistry in 1,4-disubstituted cyclohexane (B81311) systems. The cyclohexane ring can exist as cis and trans diastereomers, which are configurational isomers and cannot be interconverted by simple bond rotation. libretexts.orgmvpsvktcollege.ac.in In the context of this molecule, the trans isomer, where the n-propyl and benzoic acid groups are on opposite sides of the ring's general plane, is the thermodynamically more stable and desired product for liquid crystal applications due to its linear, rod-like shape. utexas.edu

Syntheses often yield a mixture of both cis and trans isomers. The separation and purification of the desired trans isomer are therefore critical steps to ensure high stereochemical purity. One common strategy involves the isomerization of the less stable cis isomer to the more stable trans isomer. This can be achieved under conditions that allow for equilibration, such as base-catalyzed epimerization. For instance, a process for a related compound involved obtaining the desired trans aldehyde from a cis/trans mixture of the corresponding carboxylic acid through a series of reactions including an isomerization step. researchgate.net

The stereochemical purity of the final product is paramount, as the presence of the cis isomer can disrupt the ordered phases in liquid crystal applications. Purity is typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often achieving purities of 98% or higher. researchgate.net Recrystallization is a common and effective method for purifying the solid trans isomer from the more soluble cis impurity.

Table 1: Stereoisomers of 4-(4-n-Propylcyclohexyl)benzoic acid

| Isomer | Relative Position of Substituents | Thermodynamic Stability | Molecular Shape |

|---|---|---|---|

| trans | Opposite sides of the ring | More Stable | Linear / Rod-like |

Conformational Landscapes of the Cyclohexyl Moiety in this compound

The three-dimensional structure of the cyclohexyl ring in this compound is dominated by the chair conformation, which is significantly lower in energy than other conformations like the boat or twist-boat. For a disubstituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. utexas.edu

In the trans-1,4-disubstituted isomer, the two possible chair conformations are a di-equatorial (e,e) form and a di-axial (a,a) form. askthenerd.com The di-equatorial conformation is overwhelmingly more stable. This preference is driven by the avoidance of steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. stackexchange.com

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformations. masterorganicchemistry.comwikipedia.org Larger groups have larger A-values, indicating a stronger preference for the equatorial position. For this compound, both the n-propyl group and the 4-carboxyphenyl group are sterically demanding. The A-value for a similar phenyl group is approximately 3.0 kcal/mol, while for an n-propyl group it is around 2.1 kcal/mol. stackexchange.comlibretexts.org In the di-axial conformer, the total steric strain would be the sum of these destabilizing interactions, making it highly energetically unfavorable. Consequently, the molecule exists almost exclusively in the di-equatorial conformation, which provides the linear geometry essential for the formation of liquid crystal phases.

Table 2: Conformational Energy Analysis of trans-1-Propyl-4-phenylcyclohexane (as a model)

| Conformation | Substituent Positions | Key Steric Interactions | Relative Energy (kcal/mol) | Population at Equilibrium |

|---|---|---|---|---|

| Chair 1 | Propyl (eq), Phenyl (eq) | Minimal | 0 (most stable) | >99.9% |

Note: Energy values are approximate, based on the sum of individual A-values for propyl and phenyl groups as a model.

Influence of Chiral Moieties on the Mesomorphic Behavior of this compound Derivatives

While this compound itself is achiral, its derivatives can be made chiral by introducing a chiral center, often through esterification of the carboxylic acid group with a chiral alcohol. mdpi.comresearchgate.net When such a chiral derivative is added as a dopant to an achiral nematic liquid crystal host, it can induce a macroscopic helical structure, transforming the nematic phase into a chiral nematic (N*) or cholesteric phase. rochester.edu

The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP or β). acs.org The HTP is defined by the equation β = (p * c)⁻¹, where 'p' is the pitch of the induced helix (the distance for the director to rotate by 360°) and 'c' is the concentration of the chiral dopant. acs.org A high HTP value indicates that a small amount of the chiral dopant can induce a tightly wound helix (short pitch).

The magnitude and sign (left- or right-handed helix) of the HTP are highly dependent on the molecular structure of the chiral moiety, including the nature of the chiral center and its proximity to the rigid core of the liquid crystal molecule. rsc.orgtandfonline.com Derivatives of this compound, with their inherent rod-like structure, can be effective chiral dopants when functionalized with a chiral tail. The introduction of chirality allows for the creation of materials that selectively reflect light of a specific wavelength and polarization, a property crucial for applications in optical devices and displays. acs.org

Table 3: Representative Helical Twisting Power (HTP) of Chiral Dopants in Nematic Hosts

| Chiral Dopant Type | Nematic Host | HTP (µm⁻¹) | Reference |

|---|---|---|---|

| Axially Chiral Azo Compound (3a) | E7 | 68 (left-handed) | acs.org |

| Planar Chiral Azobenzenophane | Nematic LC | >80 | rsc.org |

| Cholesterol Oleate (CO) | Nematic LC | Low | rochester.edu |

This table provides general examples to illustrate the concept of HTP and is not specific to derivatives of the subject compound.

Advanced Spectroscopic and Diffraction Characterization of 4 Trans 4 N Propylcyclohexyl Benzoic Acid

Vibrational Spectroscopy (Raman and FT-IR) for Structural Elucidation of 4-(trans-4-n-Propylcyclohexyl)benzoic acid

Temperature-dependent Raman spectroscopy is a precise method for characterizing phase transitions in liquid crystalline materials. nih.govsci-hub.stresearchgate.net By monitoring changes in the Raman spectrum as a function of temperature, one can identify transitions between crystalline, smectic, nematic, and isotropic phases. researchgate.netalfa-chemistry.com In studies of analogous compounds like 4-decyloxybenzoic acid (4DBA), specific Raman bands serve as markers for these transitions. nih.govresearchgate.netalfa-chemistry.com

Changes in the peak position, linewidth, and relative intensity of Raman bands associated with the phenyl ring, alkyl chain, and carboxylic acid dimer can be correlated with changes in molecular ordering and intermolecular interactions. nih.govnih.gov For instance, the C-C stretching and C-H bending modes of the phenyl ring and the C=O stretching of the carboxyl group are particularly sensitive to the local environment. researchgate.netalfa-chemistry.com The analysis of these marker bands allows for the precise determination of phase transition temperatures and provides insights into the structural modifications occurring at each transition. nih.govsci-hub.st

Table 1: Representative Raman Marker Bands for Phase Transition Analysis in Benzoic Acid Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Phase Transition |

|---|---|---|

| Phenyl Ring C-C Stretch | ~1600, ~1575 | Sensitive to intermolecular packing and core ordering. nih.govnih.gov |

| Phenyl Ring C-H In-plane Bend | ~1170 | Changes in linewidth can indicate transitions (e.g., Smectic to Nematic). researchgate.netalfa-chemistry.com |

| Carboxylic Acid C=O Stretch | ~1650-1700 | Reflects the state of hydrogen bonding (dimer vs. monomer). |

| Alkyl Chain C-H Stretch | ~2800-3000 | Indicates conformational ordering of the flexible alkyl chain. sci-hub.st |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, typically silver or gold. mdpi.comrsc.org By amplifying the Raman signal by orders of magnitude, SERS allows for the detection and characterization of even single molecules. rsc.orgrsc.org For benzoic acid derivatives like this compound, SERS is an ideal tool for investigating their behavior at interfaces.

Studies on similar molecules, such as 4-mercaptobenzoic acid (4-MBA), demonstrate that the molecule typically binds to the metal surface via the carboxylate group or another suitable functional group. rsc.orgiphy.ac.cnnih.gov The SERS spectrum provides detailed information about the orientation and conformation of the adsorbed molecule relative to the surface. iphy.ac.cn The enhancement is dependent on the distance and orientation of specific vibrational dipoles with respect to the metal surface. iphy.ac.cn This technique is crucial for understanding self-assembly on surfaces and for the development of chemical sensors. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the cyclohexyl protons, and the propyl chain protons. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two doublets in the region of δ 7.2-8.1 ppm. The protons of the cyclohexyl ring and the n-propyl chain would appear in the upfield region (δ 0.9-2.6 ppm). The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift (>10 ppm).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. nih.gov Key signals would include the carboxyl carbon (~170-180 ppm), the aromatic carbons (~120-150 ppm), and the aliphatic carbons of the cyclohexyl and propyl groups (~10-50 ppm). rsc.org The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the compound's covalent structure. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | > 10 (broad singlet) | ~175 |

| Aromatic C-H (ortho to -COOH) | ~8.0 (doublet) | ~130 |

| Aromatic C-H (meta to -COOH) | ~7.3 (doublet) | ~128 |

| Aromatic C (ipso to -COOH) | - | ~129 |

| Aromatic C (ipso to cyclohexyl) | - | ~148 |

| Cyclohexyl C-H | ~1.0 - 2.6 (multiplets) | ~30 - 45 |

| Propyl -CH₂- | ~1.3 - 1.6 (multiplets) | ~20 - 35 |

This is an interactive data table based on typical values for similar structures. rsc.orgnih.govchemicalbook.com You can sort and filter the data by clicking on the column headers.

X-ray Diffraction (XRD) for Crystalline and Mesophase Structure Determination of this compound Related Compounds

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid and for characterizing the structure of liquid crystalline mesophases. rice.edu For benzoic acid derivatives, single-crystal XRD typically reveals the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This dimerization is a key feature influencing the packing and properties of these materials.

In the liquid crystalline state, XRD patterns provide crucial information about the type of mesophase. mdpi.com A nematic phase, characterized by long-range orientational order but no positional order, will show diffuse scattering peaks. In contrast, a smectic phase, which has layered structures, will exhibit sharp, layer-specific reflections at small angles in addition to the diffuse wide-angle scattering. mdpi.com XRD helps determine parameters such as the layer spacing in smectic phases, providing insight into the molecular arrangement within the layers. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. docbrown.info

For this compound (C₁₆H₂₂O₂), the molecular weight is 246.34 g/mol . cymitquimica.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 246. The fragmentation of benzoic acid derivatives is well-characterized. docbrown.infonist.gov Common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a strong peak at m/z 229, corresponding to the stable acylium ion.

Loss of the carboxylic acid group (•COOH): [M - 45]⁺, resulting in a peak at m/z 201.

Cleavage of the C-C bond between the phenyl and cyclohexyl rings: This can lead to fragments corresponding to the benzoyl cation (m/z 105) or the propylcyclohexyl cation.

Fragmentation of the alkyl chain: Sequential loss of alkyl fragments from the propyl and cyclohexyl groups. stackexchange.comthieme-connect.de

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. docbrown.infosci-hub.se

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 246 | [C₁₆H₂₂O₂]⁺• | Molecular Ion (M⁺•) |

| 229 | [M - OH]⁺ | •OH (17 u) |

| 201 | [M - COOH]⁺ | •COOH (45 u) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Theoretical and Computational Studies on 4 Trans 4 N Propylcyclohexyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. jmchemsci.com For 4-(trans-4-n-Propylcyclohexyl)benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can elucidate key structural and electronic parameters. actascientific.comresearchgate.net

Molecular Geometry: The first step in DFT analysis is the optimization of the molecular geometry to find the lowest energy conformation. researchgate.net For this molecule, calculations would confirm the "trans" configuration of the propyl group relative to the benzoic acid moiety on the cyclohexane (B81311) ring. Key structural parameters that can be calculated include bond lengths, bond angles, and dihedral angles. actascientific.comvjst.vn In the solid state, benzoic acid derivatives typically form hydrogen-bonded dimers through their carboxylic acid groups. vjst.vn DFT can model this dimerization, calculating the intermolecular hydrogen bond distances and the stabilization energy of the dimer complex. vjst.vn

Electronic Structure: DFT is also employed to understand the electronic properties by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. actascientific.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the chemical reactivity and kinetic stability of the molecule. nih.govscispace.com A smaller gap suggests higher reactivity. For aromatic systems like benzoic acid, the HOMO is typically localized on the phenyl ring and the carboxyl group, while the LUMO is distributed over the aromatic system. vjst.vn The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. jmchemsci.comvjst.vn

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability. nih.gov |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability. nih.gov |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.5 eV | Relates to chemical reactivity and stability. nih.govscispace.com |

| Dipole Moment (μ) | 2.0 to 4.0 Debye | Measures molecular polarity and influences intermolecular interactions. scispace.com |

Molecular Dynamics Simulations of this compound Systems for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. unimi.it For this compound, MD simulations are invaluable for understanding the intermolecular interactions that govern its condensed-phase behavior, particularly its liquid crystal properties. arxiv.org

MD simulations model a system containing many molecules, allowing for the observation of collective phenomena such as self-assembly and phase transitions. nih.gov The primary interactions in a system of this compound molecules include:

Hydrogen Bonding: The strongest specific interaction is the hydrogen bonding between the carboxylic acid groups, leading to the formation of stable dimers. nih.gov MD simulations can quantify the lifetime and stability of these dimers. unimi.it

Van der Waals Forces: These include London dispersion forces, which are significant due to the molecule's size, particularly the interactions between the propylcyclohexyl and phenyl groups of adjacent molecules. These forces are critical for the packing and ordering in the liquid crystal phase. nih.gov

By simulating the system at various temperatures, MD can help predict phase transitions, such as the transition from a crystalline solid to a nematic or smectic liquid crystal phase, and then to an isotropic liquid. nih.gov Analysis of the simulation trajectories can provide structural information, such as radial distribution functions to describe local molecular packing, and order parameters to quantify the degree of orientational order in the liquid crystal phase. nih.gov

| Interaction Type | Description | Role in System Behavior |

|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between -COOH groups. | Forms stable dimers, a primary building block for supramolecular structures. nih.gov |

| Van der Waals Forces | Non-specific attractive/repulsive forces between all atoms. | Governs molecular packing and contributes significantly to the cohesive energy. nih.gov |

| π-π Stacking | Interaction between aromatic rings of adjacent molecules. | Promotes parallel alignment and stabilizes the ordered liquid crystal phase. academie-sciences.fr |

Prediction of pKa Values and Acid-Base Behavior of Benzoic Acid Derivatives

The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity in solution. Computational methods, particularly those combining DFT with continuum solvation models (e.g., SMD, CPCM), have become reliable tools for predicting pKa values. torvergata.itnih.gov The "direct approach" is commonly used, where the Gibbs free energy change (ΔG) of the dissociation reaction in solution is calculated to determine the pKa. nih.gov

For this compound, the substituent is an alkyl group (propylcyclohexyl), which is generally considered an electron-donating group (EDG) through an inductive effect. EDGs tend to decrease the acidity of benzoic acid (increase the pKa) compared to the unsubstituted parent molecule (pKa ≈ 4.20). psu.edukyushu-u.ac.jp This is because EDGs destabilize the resulting carboxylate anion (conjugate base) by pushing electron density towards the already negatively charged group, making the dissociation less favorable. psu.edu

Computational studies on various substituted benzoic acids have shown that DFT methods can predict pKa values with a mean absolute error of less than 0.5 pKa units, validating their accuracy. torvergata.it The calculated Löwdin charge on the carboxylic acid group has been shown to be an effective quantum chemical parameter that correlates well with experimental pKa values. psu.edu

| Compound | Substituent Type | Experimental pKa | Calculated pKa (Typical) |

|---|---|---|---|

| Benzoic Acid | -H (Reference) | 4.20 torvergata.itkyushu-u.ac.jp | 4.35 torvergata.it |

| 4-Chlorobenzoic Acid | Electron-Withdrawing | 3.99 torvergata.it | 3.98 torvergata.it |

| 4-Cyanobenzoic Acid | Electron-Withdrawing | 3.55 torvergata.it | 3.32 torvergata.it |

| 4-Methylbenzoic Acid | Electron-Donating | 4.37 | N/A |

| This compound | Electron-Donating | Predicted > 4.20 | Predicted > 4.20 |

Computational Modeling of Liquid Crystal Ordering Triggered by Surface Interactions with Benzoic Acid Derivatives

The ability of this compound to form liquid crystal phases is a key property that can be explored through computational modeling. cymitquimica.com The formation of liquid crystals is a result of molecular self-assembly driven by specific intermolecular interactions that lead to long-range orientational order. nih.gov For benzoic acid derivatives, hydrogen bonding to form dimers is a crucial element in creating the elongated, rod-like supramolecular structures (mesogens) necessary for calamitic liquid crystal phases like the nematic and smectic phases. nih.govnih.gov

Computational studies can model the behavior of these molecules near surfaces, which is critical for applications in liquid crystal displays (LCDs). nih.gov The interaction between the liquid crystal molecules and a surface (the alignment layer) dictates the orientation of the director (the average direction of the long axes of the molecules). Studies on similar systems have shown that polystyrene derivatives containing structures that mimic liquid crystal molecules can induce a stable vertical alignment. mdpi.com

Simulations can calculate surface properties, such as dispersive surface energy, which arises from London forces and influences how molecules adsorb and orient on a surface. nih.gov By modeling the interface between a layer of this compound and different substrates, it is possible to predict the preferred alignment (e.g., planar or homeotropic/vertical). This information is invaluable for designing materials and surfaces for specific electro-optical devices. nih.govresearchgate.net

Materials Science Applications and Liquid Crystalline Systems of 4 Trans 4 N Propylcyclohexyl Benzoic Acid

Role of 4-(trans-4-n-Propylcyclohexyl)benzoic acid as a Building Block in Liquid Crystal Technology

The design of liquid crystal molecules hinges on a principle of combining rigid and flexible segments within a single structure to promote the formation of intermediate phases, or mesophases, between the crystalline solid and isotropic liquid states. This compound exemplifies this molecular architecture and serves as a foundational building block in the synthesis of more complex liquid crystalline materials.

The core of the molecule consists of a trans-1,4-disubstituted cyclohexane (B81311) ring linked to a p-substituted benzoic acid. This rigid, elongated core is crucial for establishing the long-range orientational order characteristic of nematic and smectic liquid crystal phases. The trans configuration of the cyclohexane ring ensures a quasi-linear shape, which is more conducive to parallel alignment of molecules than the bent cis isomer. Furthermore, the benzoic acid moiety plays a critical role through its ability to form strong intermolecular hydrogen bonds. This interaction often leads to the formation of stable dimers, effectively elongating the molecular unit and significantly enhancing the thermal stability and temperature range of the liquid crystal phase.

The n-propyl group acts as a flexible terminal chain. This alkyl tail disrupts perfect crystalline packing, which helps to lower the melting point of the compound. The length and nature of this alkyl chain are critical tuning parameters for adjusting the physical properties of the liquid crystal, including its melting point, clearing point (the temperature of transition to the isotropic liquid phase), and viscoelastic constants. The substitution of a benzene (B151609) ring with a saturated cyclohexane ring in the core structure is a common strategy in liquid crystal design that typically increases the clearing point and can modify the dielectric and optical anisotropy of the material. Benzoic acid derivatives are among the most widely used compounds for developing liquid crystal materials, largely due to these predictable structure-property relationships and the robust nature of the hydrogen-bonding interactions. optics.orgnih.gov

Development of Thermotropic Liquid Crystals Containing this compound Moieties

Thermotropic liquid crystals are materials that exhibit liquid crystalline phases as a function of temperature. The this compound moiety is frequently incorporated into larger molecular structures to create such materials. This can be achieved by forming esters or other derivatives, or by using the acid itself as a component in a multicomponent mixture.

The synthesis of thermotropic liquid crystals often involves esterification of the carboxylic acid group of this compound with various phenolic or alcoholic compounds that may themselves contain other mesogenic (liquid-crystal-forming) groups. This process creates larger, more complex molecules with tailored mesophase behaviors. For instance, esterification with a substituted phenol (B47542) can introduce additional aromatic rings, altering the molecule's aspect ratio and polarizability, which in turn influences the birefringence and dielectric anisotropy of the resulting material.

| Compound Structure/Name | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |

|---|---|---|---|

| 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | 30.0 | 54.4 | 24.4 (Nematic) |

| 4-(trans-4-Amylcyclohexyl)benzoic Acid | 181.0 | >181 (Decomposes) | N/A |

| Mixture containing 4-{trans-4-(trans-4-propylcyclohexyl)cyclohexyl}-1,2-difluorobenzene | N/A | 60.4 | N/A |

This table presents thermal data for compounds structurally related to this compound to illustrate typical phase behaviors. Data sourced from various research findings. ossila.comgoogle.comlabproinc.com

The data illustrates that even small changes to the molecular structure, such as replacing the carboxylic acid with a nitrile group or extending the alkyl chain, can dramatically alter the melting and clearing points. The development of thermotropic liquid crystals is therefore a process of molecular engineering, where moieties like this compound are selected and modified to achieve a specific set of thermal and physical properties required for a given application.

Electro-Optical Properties of Liquid Crystal Compositions Incorporating this compound Derivatives

The utility of liquid crystals in display and photonic devices stems from their anisotropic electro-optical properties. When a liquid crystal composition is placed in an electric field, the molecules tend to align with or perpendicular to the field, depending on the sign of the material's dielectric anisotropy (Δε). This reorientation changes the effective refractive index of the material, allowing for the modulation of light. Key electro-optical properties include dielectric anisotropy, optical anisotropy (birefringence, Δn), and switching speed.

Derivatives of this compound are used as components in liquid crystal mixtures to fine-tune these essential properties.

Switching Speed: The time it takes for the liquid crystal molecules to reorient in response to the application or removal of an electric field is critical for performance, especially in video displays. Switching time is dependent on the rotational viscosity of the material, the cell thickness, and the elastic constants. The relatively simple structure of propylcyclohexyl benzoic acid derivatives can help in formulating mixtures with low viscosity.

Research on specific liquid crystal mixtures provides insight into the typical performance characteristics achievable with these types of compounds.

| Mixture Composition Highlight | Optical Anisotropy (Δn) | Viscosity (cP at 20°C) | Clearing Point (°C) |

|---|---|---|---|

| Composition containing 20% 4-{trans-4-(trans-4-propylcyclohexyl)cyclohexyl}-1,2-difluorobenzene | 0.111 | 33.0 | 60.4 |

This table shows the properties of a liquid crystal mixture containing a derivative that includes the propylcyclohexyl moiety, demonstrating its role in defining the mixture's final electro-optical and physical parameters. google.com

These properties demonstrate that molecules derived from the this compound structure are valuable components for creating liquid crystal mixtures that balance various performance metrics for electro-optical applications. aps.org

Applications in Organic Electronics and Photonics Utilizing this compound Structures

Beyond traditional liquid crystal displays, the unique properties of materials derived from this compound are being explored for applications in other areas of organic electronics and photonics. These advanced applications leverage the ability of liquid crystals to self-assemble into ordered structures and to have their optical properties modulated by external stimuli.

One significant area is in photonic devices for optical communications . Fast electro-optic switches and modulators can be created using liquid crystals. optics.org In these devices, an electric field induces a change in the refractive index of the liquid crystal, which can be used to switch a light signal between different optical fibers or to modulate the intensity of a laser beam. The fast response times (on the sub-microsecond scale) and broad spectral transparency of certain liquid crystal formulations make them suitable for these demanding applications. optics.org The low viscosity and moderate birefringence associated with structures containing the propylcyclohexyl moiety are advantageous for developing materials for this purpose.

Another emerging application is in the field of biochemical sensors . Liquid crystal-based sensors offer a simple, label-free method for detecting a wide range of chemical and biological analytes. nih.govmdpi.com The principle of operation relies on the extreme sensitivity of the liquid crystal's molecular orientation to surface interactions. A sensor can be constructed by coating a surface with a specific receptor molecule and then placing a thin film of a liquid crystal on top. When the target analyte binds to the receptor, it disrupts the ordered alignment of the liquid crystal molecules at the interface. This disruption is amplified through the bulk of the liquid crystal and can be easily visualized as a change in the optical texture when viewed through cross-polarizers. Benzoic acid-functionalized molecules are particularly relevant here, as the carboxylic acid group can be used to anchor the molecules to surfaces or to interact directly with certain analytes, such as metal ions. nih.gov

These applications demonstrate that the fundamental properties of molecules like this compound, which make them excellent components for displays, also enable their use in next-generation organic electronic and photonic technologies.

Advanced Studies of Mesomorphic Properties and Phase Transitions of 4 Trans 4 N Propylcyclohexyl Benzoic Acid Derivatives

Investigation of Liquid Crystalline Phase Behavior of 4-(trans-4-n-Propylcyclohexyl)benzoic acid Containing Materials

The liquid crystalline phase behavior of materials containing this compound is multifaceted, exhibiting various mesophases with distinct characteristics. The interplay of intermolecular forces, molecular geometry, and thermal energy dictates the formation and stability of these phases.

The nematic phase is the least ordered liquid crystalline phase, characterized by long-range orientational order of the molecules along a common director, but no long-range positional order. In derivatives of this compound, the nematic phase is a common occurrence. The stability of this phase is influenced by the molecular structure, with the rigid core promoting anisotropic alignment. For instance, in rod-like liquid crystals such as 4-(trans-4-pentylcyclohexyl)benzonitrile, a closely related compound, a nematic to isotropic phase transition is observed at 327.6 K. ossila.com The nematic phase in these types of compounds can be influenced by external factors like electric fields, which can alter the molecular orientation and thus the material's optical properties. berkeley.edu The formation of dimers through hydrogen bonding in benzoic acid derivatives can also play a significant role in stabilizing the nematic phase. nih.gov

When a chiral dopant is introduced into a nematic liquid crystal host, such as one based on this compound, a chiral nematic, or cholesteric, phase can be induced. nih.gov This phase is characterized by a helical superstructure, where the director rotates in a periodic manner. tcichemicals.com The ability of a chiral dopant to induce this helical structure is quantified by its helical twisting power (HTP). researchgate.net The HTP is a measure of the pitch of the induced helix at a given concentration of the chiral dopant. researchgate.net The choice of chiral dopant and its interaction with the host liquid crystal are critical in determining the properties of the resulting cholesteric phase. researchgate.netsci-hub.se For instance, novel dimesogenic compounds containing cholesterol and 4-(trans-4-n-hexylcyclohexyl)benzoic acid moieties have been synthesized and shown to exhibit cholesteric liquid crystal properties. researchgate.net The HTP of these compounds is an important parameter for their potential applications in devices that utilize the unique optical properties of cholesteric liquid crystals. researchgate.net

Calorimetric Studies (DSC) for Phase Transition Temperatures of this compound Related Compounds

Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal properties and phase transitions of liquid crystalline materials. nih.govmdpi.com By measuring the heat flow into or out of a sample as a function of temperature, DSC can accurately determine the temperatures and enthalpies of phase transitions. researchgate.netscirp.orgmdpi.com This information is crucial for characterizing the mesomorphic behavior of this compound derivatives and related compounds.

The following table presents a compilation of phase transition data for various benzoic acid derivatives and related liquid crystals, illustrating the range of temperatures and enthalpies associated with their mesomorphic phases.

| Compound/Mixture | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference |

| 4-(trans-4-propylcyclohexyl)benzonitrile | Fusion | 45.85 | 0.26 | nist.gov |

| 4-(4-pentenyloxy)benzoic acid dimer | Nematic to Isotropic | - | - | researchgate.netresearchgate.net |

| 4-n-alkoxy benzoic acid derivatives | Solid to Nematic/Smectic | Varies with alkyl chain length | Varies | |

| Supramolecular complexes of 4-[(4-(n-alkoxy)phenylimino)methyl]benzoic acids | Smectic C to Nematic | Varies with components | Varies | semanticscholar.org |

| Supramolecular complexes of 4-[(4-(n-alkoxy)phenylimino)methyl]benzoic acids | Nematic to Isotropic | Varies with components | Varies | semanticscholar.org |

Dilatometric Measurements for Locating Phase Transitions in Liquid Crystals Containing this compound Esters

Dilatometric measurements, which involve the study of changes in volume or density as a function of temperature, are a valuable tool for locating and characterizing phase transitions in liquid crystals. This technique is particularly sensitive to changes in molecular packing and can provide detailed information about the nature of a phase transition, including whether it is first-order or second-order. For alkoxy benzoic acids, density measurements have been systematically used to study phase transitions.

While specific dilatometric data for esters of this compound were not prominently available in the search results, the principle of the technique remains highly relevant. A change in the slope of the density versus temperature curve typically indicates a second-order phase transition, while a discontinuous jump in density is characteristic of a first-order transition. These measurements complement the data obtained from DSC and polarized optical microscopy to provide a more complete picture of the phase behavior of these materials.

Influence of Molecular Architecture on Mesophase Range and Stability in this compound Analogues

The mesophase range and stability of liquid crystals are profoundly influenced by their molecular architecture. semanticscholar.orgmdpi.com In analogues of this compound, modifications to different parts of the molecule can lead to significant changes in their liquid crystalline properties.

Key molecular features that affect mesomorphism include:

The length and flexibility of the terminal alkyl chain: Increasing the length of the alkyl chain can influence the type of mesophase formed, often promoting the formation of more ordered smectic phases over nematic phases. nih.gov

The nature of the rigid core: The aromatic and alicyclic rings in the core of the molecule contribute to its rigidity and linearity, which are essential for the formation of liquid crystalline phases. The length and composition of this core can impact the thermal stability of the mesophases. semanticscholar.org

Intermolecular interactions: Hydrogen bonding in benzoic acid derivatives plays a crucial role in the formation of supramolecular structures, which can enhance the stability and extend the temperature range of the liquid crystalline phases. nih.gov

By systematically modifying these molecular features, it is possible to tune the mesomorphic properties of this compound analogues to suit specific applications. For example, creating symmetrical or unsymmetrical supramolecular complexes from different benzoic acid derivatives can lead to broader nematic ranges. semanticscholar.org

Intermolecular Interactions and Self Assembly in 4 Trans 4 N Propylcyclohexyl Benzoic Acid Systems

Hydrogen Bonding in Benzoic Acid Derivatives and Supramolecular Liquid Crystals

Hydrogen bonding is a critical directional interaction that plays a pivotal role in the formation of supramolecular liquid crystals from benzoic acid derivatives. nih.govmdpi.com The carboxylic acid group (-COOH) of these molecules is a potent hydrogen bond donor and acceptor. This leads to the formation of stable centrosymmetric hydrogen-bonded dimers. nih.gov These dimeric structures are the fundamental building blocks that self-assemble into various liquid crystalline phases. The formation of these supramolecular structures through hydrogen bonding is a versatile method for creating novel mesogenic materials. nih.gov

The strength of these hydrogen bonds significantly influences the thermal stability of the resulting liquid crystal phases. For instance, in many benzoic acid derivatives, the dimeric associations persist even in the isotropic liquid phase, albeit to a lesser extent than in the mesophases. nih.gov The formation of these dimers effectively elongates the molecular shape, which is a key factor in promoting calamitic (rod-like) mesophases such as nematic and smectic phases. nih.gov The mesomorphic properties of alkoxy-substituted benzoic acids, for example, are a direct result of these supramolecular hydrogen bonding interactions that lead to the formation of calamitic symmetric mixtures. nih.gov

The table below summarizes the influence of hydrogen bonding on the mesomorphic behavior of some benzoic acid derivatives.

| Compound/System | Key Hydrogen Bonding Feature | Resulting Supramolecular Structure | Observed Mesophases |

| 4-n-alkoxybenzoic acids | Carboxylic acid dimerization | Elongated, rod-like dimers | Nematic, Smectic |

| 3-n-alkanoyloxy benzoic acids | Carboxylic acid dimerization | Bent-core dimers | Smectic |

| 4,4′-bipyridyl and 4-[(S)-(-)-2-methylbutoxy]benzoic acid mixtures | O-H···N hydrogen bonds between acid and bipyridine | Linear hydrogen-bonded complexes | Chiral Nematic, Blue, Smectic A rsc.org |

| 4-n-alkylthiobenzoic acids and 4,4′-bipyridine mixtures | O-H···N hydrogen bonds between acid and bipyridine | Linear hydrogen-bonded complexes | Nematic, Smectic A, Smectic C, Smectic I brown.edu |

Dipole-Dipole Interactions in Anisotropic Environments of 4-(trans-4-n-Propylcyclohexyl)benzoic acid Derivatives

In the anisotropic environment of liquid crystals, dipole-dipole interactions play a significant role in determining the macroscopic properties of the material, such as its dielectric anisotropy. The this compound molecule possesses a permanent dipole moment arising from the polar carboxylic acid group. In the liquid crystalline state, the alignment of these molecular dipoles is influenced by the orientational order of the mesophase.

The dielectric properties of liquid crystals are a direct consequence of the alignment of molecular dipoles with an applied electric field. For calamitic liquid crystals, the dielectric anisotropy (Δε) is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average molecular long axis (the director). A positive dielectric anisotropy is observed when the component of the molecular dipole moment along the long axis is dominant. Conversely, a negative dielectric anisotropy arises when the perpendicular component of the dipole moment is larger.

The table below presents dielectric anisotropy data for some related liquid crystalline compounds, illustrating the influence of molecular structure on this property.

| Compound | Dipole Moment Contribution | Dielectric Anisotropy (Δε) | Reference |

| 5CB (4'-pentyl-4-cyanobiphenyl) | Strong axial cyano group dipole | Positive | ias.ac.in |

| 4-n-pentyloxybenzoic acid | Carboxylic acid dimer formation | Sign change with temperature (positive to negative) | researchgate.net |

| N-(4-n-butyloxybenzylidene)-4᾽-methylaniline | Schiff base and ether linkages | Positive | researchgate.net |

Molecular Packing and Orientational Order in Crystalline and Mesophase States of this compound Analogues

The arrangement of molecules in the crystalline and liquid crystalline (mesophase) states is crucial for understanding the macroscopic properties of this compound and its analogues. X-ray diffraction is a powerful technique to probe the molecular packing and orientational order in these phases.

In the crystalline state, these molecules typically exhibit a high degree of positional and orientational order, with the hydrogen-bonded dimers packed in a regular lattice. Upon heating, the transition to a mesophase involves the loss of some of this order. For example, in a nematic phase, the molecules lose their long-range positional order but maintain a degree of long-range orientational order, aligning their long axes, on average, along a common direction known as the director. In smectic phases, in addition to the orientational order, there is a one-dimensional positional order, with the molecules arranged in layers.

X-ray diffraction studies on the homologous series of 4-(trans-4'-n-alkylcyclohexyl)isothiocyanatobenzenes (nCHBT), which are structurally similar to the benzoic acid derivatives, have provided insights into their molecular packing in the nematic phase. nbu.ac.in The diffraction patterns confirm the presence of the nematic phase and allow for the determination of intermolecular distances. The results indicate that the intermolecular distance increases with the length of the alkyl chain. nbu.ac.in

The table below summarizes some structural data obtained from X-ray diffraction studies on a related homologous series.

| Compound | Mesophase | Fluctuation Wavelength (Å) | Intermolecular Distance (D) (Å) | Calculated Molecular Length (l) (Å) |

| 1,6-bis-[4-(trans-4-n-propylcyclohexyl)phenyl]-hexane | Nematic | 25.8 | 4.8 | 29.2 |

| 3,5-bis-[4-(trans-4-n-propylcyclohexyl)phenyl]-1,2,4-thiadiazol | Nematic | 22.0 | 4.9 | 22.4 |

Data adapted from thermal and X-ray studies on related compounds. researchgate.net

Self-Assembly Strategies for Nanoscale Molecular Assemblies Involving Fluorinated Benzoic Acid Derivatives

The introduction of fluorine atoms into the molecular structure of benzoic acid derivatives provides a powerful strategy for engineering novel self-assembling systems with unique properties. Fluorination significantly alters the intermolecular interactions, leading to changes in mesophase behavior and enabling the formation of complex nanoscale architectures. nih.govrsc.org The high electronegativity and low polarizability of fluorine atoms, combined with the larger van der Waals radius compared to hydrogen, introduce new steric and electronic effects that influence molecular packing and self-assembly. rsc.org

One of the key effects of fluorination is the introduction of fluorophobic and lipophobic interactions, which can lead to micro-segregation and the formation of distinct fluorinated and non-fluorinated domains on the nanoscale. nih.gov This micro-segregation can drive the formation of more complex and highly ordered mesophases that are not observed in their non-fluorinated counterparts. For instance, polyphilic molecules with perfluorinated segments can self-assemble into ordered fluids with periodic multi-compartment structures. nih.gov

In the context of benzoic acid derivatives, fluorination can be used to tune the liquid crystalline properties such as the clearing temperature and the type of mesophase formed. For example, increasing the number of fluoro-substituents on the terminal phenyl groups of some benzoate (B1203000) liquid crystals has been shown to decrease nematic stability while increasing the stability of the smectic A phase. researchgate.net

The self-assembly of fluorinated molecules is not limited to liquid crystals. Fluorinated amphiphilic peptides, for instance, have been shown to self-assemble into nanofibers and hydrogels, with the degree of fluorination playing a crucial role in controlling the self-assembly process. rsc.org These principles can be applied to the design of fluorinated benzoic acid derivatives for applications in areas such as nanotechnology and biomaterials. The interplay between hydrogen bonding, π-π stacking, and fluorine-specific interactions can be harnessed to create a wide range of functional nanoscale assemblies. nih.gov

| Fluorination Strategy | Effect on Intermolecular Interactions | Impact on Self-Assembly | Potential Nanoscale Assemblies |

| Terminal fluorination of alkyl chains | Increased fluorophobicity and lipophobicity | Promotes micro-segregation | Layered structures, columnar phases |

| Lateral fluorination of the aromatic core | Alters dipole moment and molecular shape | Modifies mesophase stability and type | Nematic and smectic phases with tailored properties |

| Perfluorination of molecular segments | Strong micro-segregation | Formation of complex, multi-compartment structures | Ordered fluids with periodic nanostructures |

Future Research Directions and Emerging Avenues for 4 Trans 4 N Propylcyclohexyl Benzoic Acid

Exploration of Advanced Functional Materials Based on 4-(trans-4-n-Propylcyclohexyl)benzoic acid Frameworks

The inherent liquid crystalline properties of molecules derived from this compound make its framework a prime candidate for developing next-generation functional materials. Future research is moving beyond simple liquid crystal displays to more complex and specialized applications.

One major avenue of exploration is the synthesis of advanced liquid crystal polymers (LCPs). By incorporating the this compound moiety into polymer backbones or as side chains, researchers can create materials with enhanced thermal stability, mechanical strength, and processability. For instance, comb-like polymers where units such as 4-(trans-4-propylcyclohexyl)phenoxymethyl are attached as side groups to a polystyrene backbone have been synthesized. mdpi.com These polymers are being investigated for use as novel liquid crystal orientation layers, potentially fabricated through low-temperature wet processes for next-generation displays. mdpi.com The properties of these polymers, such as the glass transition temperature (Tg), can be tuned by altering the length of the alkyl chain on the cyclohexyl group. mdpi.com

Another key area is the development of reactive mesogens. These are liquid crystals containing polymerizable groups, which can be cross-linked to form highly ordered, stable polymer networks. rug.nl Using the this compound core, new ester derivatives can be synthesized that possess specific mesophase behaviors and transition temperatures, making them suitable for applications requiring robust, anisotropic films. A notable example is the synthesis of 4-(trans-4'-propylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl ester, a compound that exhibits a high clearing point, indicating a stable liquid crystal phase over a broad temperature range. google.com

| Compound | Alkyl Group (R) | Melting Point (C-N or C-S) | Nematic-Isotropic Transition (N-I) | Reference |

| 4-(trans-4'-propylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl ester | Propyl (C3H7) | 130°C | >280°C (extrapolated ~450°C) | google.com |

| 4-(trans-4'-pentylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl ester | Pentyl (C5H11) | 128°C | >280°C (extrapolated ~460°C) | google.com |

| 4-(trans-4'-heptylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl ester | Heptyl (C7H15) | 115°C (S-N at 209°C) | >280°C (extrapolated ~420°C) | google.com |

Table created with data from research on biphenylyl esters showing how modifying the alkyl chain length affects thermal properties. google.com

These advanced materials are being targeted for applications in tunable optical elements, sensors, and soft robotics. rug.nl

Integration of this compound into Hybrid Nanocomposite Systems

A significant emerging field is the creation of hybrid nanocomposite systems by doping liquid crystals derived from this compound with various nanoparticles. This strategy aims to enhance the intrinsic properties of the liquid crystal host or to introduce entirely new functionalities. nih.govsoton.ac.uk Nanoparticles such as ferroelectrics, plasmonic metals (e.g., gold), quantum dots, and 2D materials like graphene are being investigated. nih.govresearchgate.net

When nanoparticles are dispersed within a liquid crystal matrix, they can profoundly alter its physical properties, including dielectric anisotropy, elastic constants, and rotational viscosity. nih.govsoton.ac.uk For example, doping a nematic liquid crystal with ferroelectric nanoparticles can decrease the driving voltage required for switching, a critical parameter in display applications. nih.gov

Research on analogous systems provides a clear blueprint for future work. Studies on 4-decyloxybenzoic acid, a similar mesogenic compound, have shown that doping with zinc oxide (ZnO) nanoparticles can significantly alter the phase transition temperatures. kipmi.or.id Pre-functionalizing the surface of the ZnO nanoparticles with the mesogen itself was found to enhance these effects, achieving a 31°C shift in the nematic-isotropic transition temperature with just 3% doping. kipmi.or.id This approach could be directly applied to systems based on this compound to fine-tune their thermal and electro-optical behavior.

Graphene and graphene oxide are particularly promising dopants. rsc.orgnih.gov Their high aspect ratio and unique electronic properties can induce specific alignment effects and enhance the conductivity of the liquid crystal host. The development of graphene-based chiral liquid crystal composites is expected to yield materials with richer optical anisotropy and faster response times, suitable for advanced optical applications. rsc.org

| Nanoparticle Type | Host Liquid Crystal (Example) | Observed/Potential Effects | References |

| Ferroelectric (SPS) | Nematic LC | Decreased driving voltage, enhanced dielectric response, decreased elastic constant, increased rotational viscosity. | nih.govsoton.ac.uk |

| Plasmonic (Gold) | Nematic LC (E7, 5CB) | Non-linear changes in elastic constants and viscosity, potential for plasmonically-coupled optical effects. | nih.gov |

| Metal Oxide (ZnO) | 4-decyloxybenzoic acid | Significant shifts in phase transition temperatures, modification of mesogenic behavior. | kipmi.or.id |

| 2D Material (Graphene) | Chiral LC | Enhanced optical anisotropy, faster response times, potential for stabilizing complex phases like blue phase. | rsc.org |

This interactive table summarizes the effects of different nanoparticle dopants on liquid crystal properties, based on findings from analogous systems.

Refined Computational Predictions for Molecular Design and Property Tuning

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the design of new materials based on the this compound framework. nih.gov These theoretical approaches allow for the prediction of molecular properties before undertaking complex and time-consuming synthesis, enabling a more targeted and efficient research process.

Future research will increasingly rely on DFT and time-dependent DFT (TD-DFT) to calculate key parameters that govern the performance of liquid crystals and other functional materials. researchgate.netscispace.com These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular geometries, and dipole moments. researchgate.netnih.gov By systematically modifying the molecular structure in silico—for example, by adding different substituent groups to the benzene (B151609) ring—researchers can predict how these changes will affect the final properties of the material. nih.gov

Molecular dynamics (MD) simulations offer another powerful computational tool. MD can be used to study the collective behavior and structural properties of liquid crystal phases at an atomistic level. scilit.com For instance, simulations can predict how molecules like this compound and its derivatives pack in the nematic phase, providing insights into the orientational order and its relationship to the molecular structure.